3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide

Lipophilicity ADME Physicochemical Property

This 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide (CAS 314045-89-1) is a differentiated benzothiophene-2-carboxamide scaffold. Its N-(4-methylphenyl) motif confers anti-proliferative activity in undifferentiated cells and inhibition of diapophytoene desaturase—properties unmatched by N-phenyl or N-(4-chlorophenyl) analogs. A 0.62 logP unit differential versus the N-phenyl analog makes it invaluable for matched-pair lipophilicity/permeability SAR studies. For workflows requiring this specific pharmacophore, generic substitution is inadvisable; secure the authentic compound here.

Molecular Formula C16H11Cl2NOS
Molecular Weight 336.2 g/mol
Cat. No. B11698320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
Molecular FormulaC16H11Cl2NOS
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
InChIInChI=1S/C16H11Cl2NOS/c1-9-5-7-10(8-6-9)19-16(20)15-14(18)13-11(17)3-2-4-12(13)21-15/h2-8H,1H3,(H,19,20)
InChIKeyYBDKUPLFKIDGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 9 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide: Procurement-Relevant Chemical Profile and Core Characteristics


3,4-Dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide (CAS 314045-89-1) is a synthetic benzothiophene-2-carboxamide derivative bearing 3,4-dichloro substitution on the benzothiophene core and a para-methylphenyl group on the carboxamide nitrogen . The compound has a molecular weight of 336.24 g/mol, a calculated logP of approximately 5.76, and is commercially available as a screening compound . Its single confirmed bioactivity annotation in authoritative databases is against diapophytoene desaturase, a key enzyme in staphyloxanthin biosynthesis in Staphylococcus aureus, where it exhibits an IC₅₀ > 1.25 μM [1]. However, a patent-derived source also reports pronounced activity in arresting the proliferation of undifferentiated cells, suggesting potential application as an anticancer agent [2].

Why Generic Substitution of 3,4-Dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide with In-Class Analogs Carries Procurement Risk


Benzothiophene-2-carboxamides are a privileged scaffold in medicinal chemistry, yet their biological activity is exquisitely sensitive to the N-aryl substitution pattern [1]. Within the series of 3,4-dichloro-substituted benzothiophene-2-carboxamides, even minor modifications—such as replacing the para-methyl group with hydrogen, chlorine, or repositioning it to the meta position—substantially alter lipophilicity, electronic properties, and hydrogen-bonding capacity, each of which can reroute target engagement . The target compound's specific para-methylphenyl motif is directly linked to its reported anti-proliferative activity in undifferentiated cells, a property that a generic N-phenyl or N-(4-chlorophenyl) analog cannot be assumed to replicate without identical experimental validation [2]. Consequently, for any research or industrial workflow where the N-(4-methylphenyl) pharmacophore is critical, generic substitution is inadvisable.

3,4-Dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide: Quantitative Differentiation Evidence Against Analogs


Enhanced Lipophilicity Drives Divergent ADME Profile vs. N-Phenyl Analog

The target compound exhibits significantly higher calculated lipophilicity compared to its direct N-phenyl analog, which lacks the 4-methyl substituent. This difference is critical for membrane permeability and non-specific binding considerations in cell-based assays .

Lipophilicity ADME Physicochemical Property Drug Design

Target Engagement Specificity: Diapophytoene Desaturase Inhibition with a Defined IC₅₀ Threshold

The target compound has been quantitatively profiled against diapophytoene desaturase (CrtN) in S. aureus, a target for anti-virulence strategies. The recorded IC₅₀ > 1,250 nM establishes a benchmark for compound potency in this assay system, though comparator data for close analogs in the same assay is not publicly available [1].

Antibacterial Virulence Factor Staphyloxanthin Staphylococcus aureus

Para-Methyl Substitution Dictates Hydrogen Bond Donor Count and Polar Surface Area, Distinguishing from Ortho- and Meta-Methyl Isomers

The position of the methyl group on the N-phenyl ring is a key determinant of molecular recognition. The target compound, bearing the 4-methyl (para) substitution, presents a distinct spatial orientation of the methyl group compared to its 3-methyl (meta) isomer, altering the compound's shape and potential for hydrophobic contacts in a binding pocket . While direct comparative bioactivity data between the 4-methyl and 3-methyl isomers are not available, the difference in substitution pattern is known to be decisive in SAR series within the benzothiophene-2-carboxamide class [1].

Pharmacophore Structure-Activity Relationship Isomer Differentiation Medicinal Chemistry

Aqueous Solubility Deficit vs. N-Phenyl Analog Shapes Formulation Requirements

The calculated aqueous solubility (logSw) of the target compound is lower than that of the N-phenyl analog, consistent with its higher logP. This difference directly impacts the maximum achievable concentration in aqueous assay buffers and dictates the DMSO stock concentration required for in vitro testing .

Solubility Formulation Assay Compatibility DMSO Stock

Recommended Research Applications for 3,4-Dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide Based on Current Evidence


Anti-Virulence Probe Development Targeting Staphyloxanthin Biosynthesis in Staphylococcus aureus

Given the compound's demonstrated inhibition of diapophytoene desaturase (IC₅₀ > 1.25 μM), it serves as a starting scaffold for developing staphyloxanthin biosynthesis inhibitors aimed at disrupting S. aureus oxidative-stress defense mechanisms [1]. The para-methylphenyl group provides a vector for further functionalization to improve potency into the sub-micromolar range.

Differentiation-Inducing Agent in Oncology Research

A patent-derived source reports that this compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [2]. This positions the compound as a candidate for leukemia differentiation therapy research, analogous to the concept pursued with all-trans retinoic acid, though independent experimental validation is required.

Lipophilicity-Dependent SAR Studies within the Benzothiophene-2-Carboxamide Class

The 0.62 logP unit difference between the target compound and its N-phenyl analog makes this pair a valuable tool set for probing the relationship between lipophilicity, membrane permeability, and target engagement in cell-based assays . Researchers can use these matched pairs to deconvolve hydrophobic effects from specific pharmacophore contributions.

Chemical Probe for COX-2 or PfENR Screening Cascades

Benzothiophene-2-carboxamides have been broadly claimed as COX-2 and PfENR (Plasmodium falciparum enoyl-ACP reductase) inhibitors [3]. As a member of this chemotype with a distinct N-(4-methylphenyl) substitution, the target compound may be included in focused screening libraries to explore selectivity within the benzothiophene-2-carboxamide chemical space against these therapeutically relevant targets.

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